molecular formula C18H27ClO3 B12057449 Mecoprop-2-octyl ester

Mecoprop-2-octyl ester

Cat. No.: B12057449
M. Wt: 326.9 g/mol
InChI Key: FZXUXQSWWHWPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mecoprop-2-octyl ester involves the esterification of mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid) with 2-octanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where mecoprop acid and 2-octanol are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired ester product .

Chemical Reactions Analysis

Types of Reactions: Mecoprop-2-octyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Comparison with Similar Compounds

Mecoprop-2-octyl ester is part of the chlorophenoxy acid or ester class of herbicides. Similar compounds include:

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physicochemical properties and influences its environmental behavior and efficacy as a herbicide .

Properties

Molecular Formula

C18H27ClO3

Molecular Weight

326.9 g/mol

IUPAC Name

octan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C18H27ClO3/c1-5-6-7-8-9-14(3)21-18(20)15(4)22-17-11-10-16(19)12-13(17)2/h10-12,14-15H,5-9H2,1-4H3

InChI Key

FZXUXQSWWHWPNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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